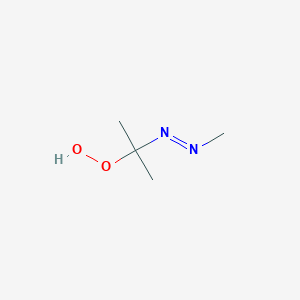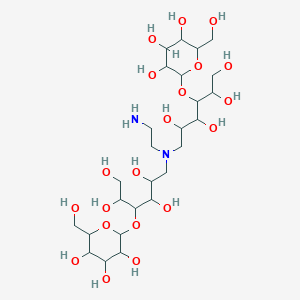
2-Amino-2-ethenylbutanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-ethenylbutanedioic acid, also known as AEBD, is an amino acid derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. AEBD is a non-proteinogenic amino acid that is structurally similar to glutamic acid, with a vinyl group attached to the alpha carbon.
Mechanism of Action
The mechanism of action of 2-Amino-2-ethenylbutanedioic acid is not fully understood, but it is thought to act as an NMDA receptor antagonist and inhibit the release of glutamate, which is involved in a variety of physiological processes. This compound has also been shown to inhibit the activity of the enzyme glutaminase, which is involved in the metabolism of glutamine.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that this compound can protect against neuronal damage and improve cognitive function. This compound has also been shown to reduce oxidative stress and improve mitochondrial function.
Advantages and Limitations for Lab Experiments
One advantage of using 2-Amino-2-ethenylbutanedioic acid in lab experiments is that it is relatively easy to synthesize and purify. This compound is also stable under a variety of conditions, which makes it a useful tool for studying the effects of glutamate and glutamine metabolism. One limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Future Directions
There are many potential future directions for research on 2-Amino-2-ethenylbutanedioic acid. One area of research could be the development of new cancer therapies based on this compound's ability to inhibit the growth of cancer cells. Another area of research could be the development of new treatments for neurodegenerative diseases based on this compound's neuroprotective effects. Additionally, further research could be done to understand the mechanism of action of this compound and its effects on glutamate and glutamine metabolism.
Synthesis Methods
2-Amino-2-ethenylbutanedioic acid can be synthesized through a multistep process, starting with the reaction of ethyl acetoacetate with acetic anhydride to form the ethyl ester of 2-acetoacetylbutyric acid. This ester is then reacted with hydroxylamine hydrochloride to form the corresponding oxime, which is then reduced with sodium borohydride to yield this compound.
Scientific Research Applications
2-Amino-2-ethenylbutanedioic acid has been shown to have potential therapeutic applications in a variety of fields, including neuroscience, cancer research, and cardiovascular disease. In neuroscience, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, this compound has been shown to inhibit the growth of cancer cells and may be useful in the development of new cancer therapies. In cardiovascular disease, this compound has been shown to have anti-inflammatory effects and may be useful in the treatment of atherosclerosis.
properties
CAS RN |
152884-33-8 |
|---|---|
Molecular Formula |
C6H9NO4 |
Molecular Weight |
159.14 g/mol |
IUPAC Name |
2-amino-2-ethenylbutanedioic acid |
InChI |
InChI=1S/C6H9NO4/c1-2-6(7,5(10)11)3-4(8)9/h2H,1,3,7H2,(H,8,9)(H,10,11) |
InChI Key |
WQPLSQDEIRSLAD-UHFFFAOYSA-N |
SMILES |
C=CC(CC(=O)O)(C(=O)O)N |
Canonical SMILES |
C=CC(CC(=O)O)(C(=O)O)N |
synonyms |
Aspartic acid, 2-ethenyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Ethyl 4-[4-chloro-2-(trifluoromethyl)phenyl]-5-cyanoimino-1,3,4-thiadiazole-2-carboxylate](/img/structure/B115293.png)

![6-Chloroimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B115297.png)





